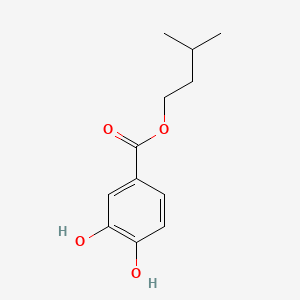
N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine” is a compound with the CAS Number: 1210505-82-0 and a molecular weight of 128.13 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of oxadiazoles, including “this compound”, involves the formation of a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C4H8N4O . The molecule consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
Oxadiazoles, including “this compound”, have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The predicted boiling point is 210.3±23.0 °C, and the predicted density is 1.312±0.06 g/cm3 . The predicted pKa value is 2.72±0.39 .Wissenschaftliche Forschungsanwendungen
1. Optical Materials and Polymer Synthesis
N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine derivatives have been utilized in the synthesis of various polymers and materials with notable optical properties. For instance, a new diamine monomer containing a 1,3,4-oxadiazole ring was synthesized and used to prepare polyamides and poly(amide-imide)s. These polymers exhibited film-forming ability, good solubility in organic solvents, high thermal stability, and notable fluorescence characteristics, especially in the blue region with high quantum yields and large Stokes shift values (Hamciuc et al., 2015). Similarly, other studies have reported the preparation of poly(1,3,4-oxadiazole-imide)s and poly(1,3,4-oxadiazole-ether-imide)s containing dimethylsilane groups or fluorinated units. These polymers also showed high thermal stability, glass transition temperatures, and in some cases, exhibited fluorescence properties (Hamciuc et al., 2005), (Hamciuc et al., 2005).
2. Advanced Functional Polymers
The compound has found applications in the synthesis of advanced functional polymers. Novel, thermally stable polyimides containing a 1,3,4-oxadiazole and pyridine moieties based on a new aromatic diamine were synthesized. These polymers were found to be soluble in various organic solvents, showed high thermal stability, and had applications in the removal of Co(II) and Ni(II) ions from aqueous solutions (Mansoori & Ghanbari, 2015).
3. Material Synthesis and High-Pressure Behavior
Studies on the high-pressure behavior of organic crystals containing 1,3,4-oxadiazole moieties have been carried out. For instance, the crystalline structure and compression behavior of materials like MODPA, which contain the 1,3,4-oxadiazole moiety, were analyzed, providing insights into the intermolecular interactions and thermal expansion coefficients of these substances (Franco et al., 2002).
4. Luminescent Materials and Energy Transfer
The synthesized polymers and materials containing the 1,3,4-oxadiazole moiety have been investigated for their luminescent properties and energy transfer characteristics. Some polymers synthesized from diamines containing the 1,3,4-oxadiazole ring exhibited blue fluorescence and high thermal stability. The studies on their optical properties have revealed solvent-dependent Stokes shifts and fluorescence quantum yield values, suggesting applications in optoelectronic devices (Hamciuc et al., 2016).
Zukünftige Richtungen
Oxadiazoles, including “N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine”, have shown potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Future research could focus on exploring these applications further and developing new synthetic strategies for oxadiazoles.
Wirkmechanismus
Target of Action
N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine, also known as N2,N2-Dimethyl-1,3,4-oxadiazole-2,5-diamine, is a compound with potential anti-infective properties Oxadiazoles, a class of compounds to which it belongs, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that the compound acts as a bidentate ligand coordinating through the nitrogen atom . In the context of oxadiazoles, they have been studied for their potential to inhibit cyclooxygenase , which is an enzyme involved in the inflammatory response.
Biochemical Pathways
Given the potential anti-inflammatory activity of oxadiazoles , it can be inferred that the compound may affect the cyclooxygenase pathway, leading to a reduction in the production of pro-inflammatory prostaglandins.
Result of Action
Given the potential anti-inflammatory activity of oxadiazoles , it can be inferred that the compound may lead to a reduction in inflammation at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
For instance, some oxadiazole derivatives have shown inhibitory effects on the hCA II enzyme .
Cellular Effects
Some oxadiazole derivatives have shown antibacterial activity , suggesting that they may influence cellular processes
Molecular Mechanism
Some oxadiazole derivatives have been found to exert their effects through binding interactions with biomolecules and changes in gene expression
Metabolic Pathways
Oxadiazole derivatives can participate in various chemical reactions , suggesting that they may be involved in complex metabolic pathways
Eigenschaften
IUPAC Name |
2-N,2-N-dimethyl-1,3,4-oxadiazole-2,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-8(2)4-7-6-3(5)9-4/h1-2H3,(H2,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXVJELKKWYDQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(O1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z,4E)-5-[(1S,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trideuteriomethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B595763.png)

![5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B595767.png)



![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)




![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)
